N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves the reaction of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol with 4-bromobenzyl bromide in the presence of anhydrous potassium carbonate in N,N-dimethylformamide . The mixture is stirred at room temperature for 12 hours .Molecular Structure Analysis
The molecular structure of similar compounds has been confirmed by 1H NMR, MS, elemental analyses, and single-crystal X-ray structure determination . A Density functional theory (DFT) calculation of the title molecule was carried out . The full geometry optimization was carried out using a 6-31G basis set, and the frontier orbital energy .Scientific Research Applications
Biological Activity and Structural Analysis
1,3,4-thiadiazole compounds, including derivatives of N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2,5-dichlorobenzamide, have been a key focus in medicinal chemistry due to their diverse biological activities. Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine were synthesized and tested for various biological activities, highlighting their potential in pharmacology, including DNA protection against oxidative damage and strong antimicrobial activity against specific bacteria strains. Furthermore, some compounds displayed cytotoxicity against cancer cell lines, indicating potential applications in cancer treatment strategies (Gür et al., 2020).
Antimicrobial Properties
The antimicrobial properties of 1,3,4-thiadiazole derivatives have been extensively studied. Novel 3-(4-Bromobenzyl)-5-(Thiophen-2-yl)-4H-1,2,4-Triazol derivatives, synthesized from reactions involving 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole, showed notable antimicrobial activity against various bacterial and fungal strains, emphasizing the significance of such compounds in developing new antimicrobial agents (Kaneria et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2,5-dichlorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrCl2N3OS2/c17-10-3-1-9(2-4-10)8-24-16-22-21-15(25-16)20-14(23)12-7-11(18)5-6-13(12)19/h1-7H,8H2,(H,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DERBPUXFDIMANI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrCl2N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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